1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
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Overview
Description
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, a methoxyethyl group, and a thiophenylmethyl group attached to a methanesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Difluorophenyl Intermediate: The synthesis begins with the preparation of the 2,5-difluorophenyl intermediate through halogenation reactions.
Introduction of the Methoxyethyl Group:
Attachment of the Thiophenylmethyl Group: The thiophenylmethyl group is then attached using cross-coupling reactions, such as Suzuki or Stille coupling.
Formation of the Methanesulfonamide Backbone: Finally, the methanesulfonamide backbone is formed through sulfonation reactions, followed by amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
- 1-(2,5-dichlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
- 1-(2,5-difluorophenyl)-N-(2-ethoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide
Uniqueness
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO3S2/c1-21-6-5-18(9-12-4-7-22-10-12)23(19,20)11-13-8-14(16)2-3-15(13)17/h2-4,7-8,10H,5-6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMGYOIBPGXRHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)S(=O)(=O)CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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